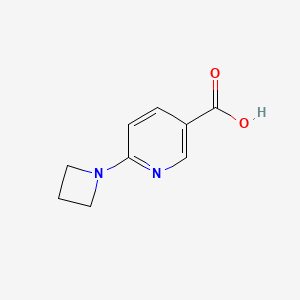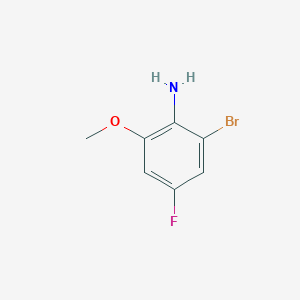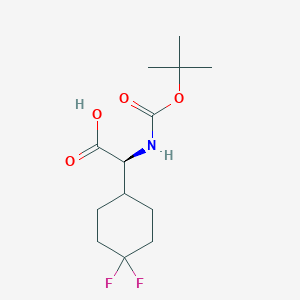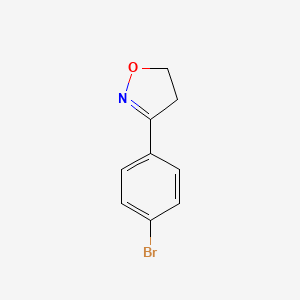
2-氟-6-(4-甲基-1H-吡唑-1-基)吡啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“2-fluoro-6-(4-methyl-1H-pyrazol-1-yl)pyridine” is a chemical compound that is related to various pharmacologically active compounds . It seems to be a part of the structure of BLU-667 (拉西替尼) .
Synthesis Analysis
The synthesis of pyrazole derivatives, which includes “2-fluoro-6-(4-methyl-1H-pyrazol-1-yl)pyridine”, has been a subject of interest in the field of medicinal chemistry . Various methods have been reported for the synthesis of pyrazole derivatives .Molecular Structure Analysis
The molecular structure of “2-fluoro-6-(4-methyl-1H-pyrazol-1-yl)pyridine” is characterized by the presence of a pyrazole ring, which is a five-membered heterocyclic moiety that contains two nitrogen atoms .科学研究应用
Antileishmanial and Antimalarial Therapeutics
Pyrazole derivatives, including compounds like 2-fluoro-6-(4-methyl-1H-pyrazol-1-yl)pyridine, have shown significant potential in the treatment of tropical diseases such as leishmaniasis and malaria. These compounds have been synthesized and evaluated for their efficacy against Leishmania aethiopica and Plasmodium berghei . The results indicated that certain pyrazole derivatives exhibited superior activity compared to standard drugs, highlighting their potential as pharmacophores for developing new antileishmanial and antimalarial agents .
Molecular Docking Studies
In silico molecular docking studies are crucial for understanding the interaction between pyrazole derivatives and biological targets. For instance, the potent antipromastigote activity of certain pyrazole compounds can be justified through their fitting pattern in the active site of enzymes like LmPTR1 , characterized by lower binding free energy. This suggests that 2-fluoro-6-(4-methyl-1H-pyrazol-1-yl)pyridine could be a valuable scaffold for designing inhibitors against parasitic enzymes .
Drug Discovery
The pyrazole scaffold is a prominent feature in medicinal chemistry due to its versatility and presence in compounds with diverse pharmacological effects. As such, 2-fluoro-6-(4-methyl-1H-pyrazol-1-yl)pyridine can serve as a key intermediate in the synthesis of bioactive molecules, contributing to the discovery of new drugs with potential applications in various therapeutic areas .
Agrochemistry
In the field of agrochemistry, pyrazole derivatives are explored for their potential as pesticides or herbicides. The structural attributes of compounds like 2-fluoro-6-(4-methyl-1H-pyrazol-1-yl)pyridine allow for the development of novel agrochemicals that can target specific pests or weeds without harming crops or the environment .
Coordination Chemistry
Pyrazole-based ligands are known for their ability to coordinate with metal ions, forming complexes with unique properties. This makes 2-fluoro-6-(4-methyl-1H-pyrazol-1-yl)pyridine a candidate for creating metal-organic frameworks (MOFs) or catalysts that can be used in various chemical reactions and industrial processes .
Organometallic Chemistry
The pyrazole ring can act as a stabilizing ligand in organometallic compounds, which are essential in catalysis and materials science. Research into the applications of 2-fluoro-6-(4-methyl-1H-pyrazol-1-yl)pyridine within this domain could lead to the development of new catalysts with improved efficiency and selectivity .
Synthesis of Heterocycles
Pyrazole derivatives are often used as building blocks in the synthesis of more complex heterocyclic compounds. The unique reactivity of the pyrazole moiety in 2-fluoro-6-(4-methyl-1H-pyrazol-1-yl)pyridine can facilitate the construction of diverse heterocyclic structures, which are prevalent in pharmaceuticals and natural products .
Green Chemistry
The synthesis of pyrazole derivatives, including 2-fluoro-6-(4-methyl-1H-pyrazol-1-yl)pyridine, can be optimized using green chemistry principles. This involves employing environmentally benign methods and sustainable resources to minimize waste and reduce the ecological footprint of chemical production .
作用机制
Target of Action
Similar compounds have been known to target receptor tyrosine kinases .
Mode of Action
It’s known that compounds with similar structures can interact with their targets through key hydrogen bonding interactions .
Biochemical Pathways
Similar compounds have been shown to affect the suzuki–miyaura coupling pathway .
Result of Action
Similar compounds have been shown to exhibit improved drug potency toward certain enzymes .
Action Environment
Similar compounds have been shown to exhibit different packing patterns in different environments .
属性
IUPAC Name |
2-fluoro-6-(4-methylpyrazol-1-yl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN3/c1-7-5-11-13(6-7)9-4-2-3-8(10)12-9/h2-6H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNMNYQMZUSXPKR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C2=NC(=CC=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-fluoro-6-(4-methyl-1H-pyrazol-1-yl)pyridine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[2,4-Bis(trifluoromethyl)phenyl]propionic acid](/img/structure/B1373843.png)
![1-amino-N-[1-(1H-imidazol-1-yl)propan-2-yl]cyclopentane-1-carboxamide](/img/structure/B1373844.png)
![4-[4-(Morpholin-4-ylmethyl)phenyl]but-3-yn-1-ol](/img/structure/B1373846.png)
![Octahydrocyclopenta[b]thiomorpholine](/img/structure/B1373850.png)

![4-bromo-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrazole](/img/structure/B1373853.png)
![2-{[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}aniline](/img/structure/B1373854.png)




